Cas no 1852005-46-9 (4-[4-(Propan-2-yl)cyclohexyl]piperidine)

4-[4-(Propan-2-yl)cyclohexyl]piperidine is a cyclohexyl-substituted piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the cyclohexyl and isopropyl moieties, contribute to its lipophilicity and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The piperidine ring offers versatility for further functionalization, enabling the development of novel molecules with tailored pharmacological or pesticidal activities. This compound’s stability and well-defined stereochemistry enhance its utility in stereoselective synthesis. Its purity and consistent performance under controlled conditions make it a reliable choice for experimental and industrial applications requiring precise molecular scaffolds.
4-[4-(Propan-2-yl)cyclohexyl]piperidine structure
1852005-46-9 structure
Product name:4-[4-(Propan-2-yl)cyclohexyl]piperidine
CAS No:1852005-46-9
MF:C14H27N
Molecular Weight:209.370884180069
CID:6072876
PubChem ID:58712596

4-[4-(Propan-2-yl)cyclohexyl]piperidine 化学的及び物理的性質

名前と識別子

    • EN300-1868059
    • 4-[4-(propan-2-yl)cyclohexyl]piperidine
    • SCHEMBL20030345
    • 1852005-46-9
    • 4-[4-(Propan-2-yl)cyclohexyl]piperidine
    • インチ: 1S/C14H27N/c1-11(2)12-3-5-13(6-4-12)14-7-9-15-10-8-14/h11-15H,3-10H2,1-2H3
    • InChIKey: LRGKUGDFMXCENH-UHFFFAOYSA-N
    • SMILES: N1CCC(CC1)C1CCC(C(C)C)CC1

計算された属性

  • 精确分子量: 209.214349865g/mol
  • 同位素质量: 209.214349865g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 12Ų

4-[4-(Propan-2-yl)cyclohexyl]piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1868059-0.05g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
0.05g
$888.0 2023-09-18
Enamine
EN300-1868059-0.25g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
0.25g
$972.0 2023-09-18
Enamine
EN300-1868059-2.5g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
2.5g
$2071.0 2023-09-18
Enamine
EN300-1868059-5.0g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
5g
$4349.0 2023-06-02
Enamine
EN300-1868059-1g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
1g
$1057.0 2023-09-18
Enamine
EN300-1868059-0.5g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
0.5g
$1014.0 2023-09-18
Enamine
EN300-1868059-1.0g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
1g
$1500.0 2023-06-02
Enamine
EN300-1868059-0.1g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
0.1g
$930.0 2023-09-18
Enamine
EN300-1868059-10g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
10g
$4545.0 2023-09-18
Enamine
EN300-1868059-5g
4-[4-(propan-2-yl)cyclohexyl]piperidine
1852005-46-9
5g
$3065.0 2023-09-18

4-[4-(Propan-2-yl)cyclohexyl]piperidine 関連文献

4-[4-(Propan-2-yl)cyclohexyl]piperidineに関する追加情報

Professional Introduction to 4-[4-(Propan-2-yl)cyclohexyl]piperidine (CAS No. 1852005-46-9)

4-[4-(Propan-2-yl)cyclohexyl]piperidine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1852005-46-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This piperidine derivative features a complex structural framework, combining a cyclohexyl group substituted with an isopropyl chain and an amine functionality, which makes it a versatile scaffold for medicinal chemistry applications.

The structural composition of 4-[4-(Propan-2-yl)cyclohexyl]piperidine lends itself to various pharmacological interactions. The presence of the piperidine ring, known for its role in many bioactive molecules, contributes to its potential as a pharmacophore in the development of drugs targeting central nervous system (CNS) disorders, among others. The cyclohexyl moiety and the isopropyl substituent further modulate the compound's physicochemical properties, influencing solubility, permeability, and metabolic stability—key factors in drug design.

In recent years, there has been growing interest in exploring the therapeutic potential of piperidine derivatives. Research has highlighted their utility in addressing neurological and psychiatric conditions due to their ability to interact with multiple neurotransmitter systems. Specifically, studies have demonstrated that compounds incorporating the piperidine scaffold can modulate dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and movement.

The synthesis and characterization of 4-[4-(Propan-2-yl)cyclohexyl]piperidine have been subjects of several academic investigations. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound, ensuring its suitability for preclinical and clinical studies. Techniques such as chiral resolution and catalytic hydrogenation have been particularly useful in achieving high enantiomeric purity, which is critical for evaluating pharmacological efficacy and safety.

One of the most compelling aspects of 4-[4-(Propan-2-yl)cyclohexyl]piperidine is its potential in the development of novel therapeutics. Preclinical data suggest that this compound may exhibit properties suitable for treating conditions such as depression, anxiety disorders, and Parkinson's disease. The ability to fine-tune its chemical structure allows medicinal chemists to explore a wide range of analogs with tailored pharmacological profiles. This flexibility underscores the importance of CAS No. 1852005-46-9 as a building block in drug discovery efforts.

The pharmacokinetic behavior of 4-[4-(Propan-2-yl)cyclohexyl]piperidine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and minimizing potential side effects. Computational modeling and experimental studies have been combined to predict metabolic pathways and identify key enzymes involved in the biotransformation of this molecule. Such insights are invaluable for optimizing drug candidates before they enter human trials.

The role of computational chemistry in studying 4-[4-(Propan-2-yl)cyclohexyl]piperidine cannot be overstated. Molecular docking simulations have been used to explore how this compound interacts with biological targets such as G protein-coupled receptors (GPCRs) and ion channels. These interactions are fundamental to understanding its mechanism of action and may provide clues for designing next-generation drugs with improved selectivity and potency.

In conclusion, 4-[4-(Propan-2-yl)cyclohexyl]piperidine (CAS No. 1852005-46-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with emerging data on its pharmacological properties, make it a valuable asset in the quest for new treatments for neurological and psychiatric disorders. As research continues to uncover new insights into its behavior both in vitro and in vivo, this compound is poised to play a significant role in future drug development efforts.

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